(5-nitrofuran-2-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
Description
Introduction to Nitrofuran-Tetrazole Hybrid Molecules
Historical Development of Nitrofuran and Tetrazole Pharmacophores
The nitrofuran class emerged in the 1940s with nitrofurantoin becoming a first-line urinary tract infection (UTI) treatment by 1953. Its bactericidal mechanism involves nitroreductase-mediated activation to electrophilic intermediates that disrupt bacterial DNA, RNA, and protein synthesis. Despite widespread use, resistance remains rare due to multiple simultaneous targets and high urinary concentrations.
Tetrazoles entered medicinal chemistry in 1885 as synthetic analogs but gained prominence in the 20th century as metabolically stable carboxylate replacements. Their five-membered aromatic ring with four nitrogen atoms enables hydrogen bonding and dipole interactions comparable to carboxylic acids while improving membrane permeability. This bioisosteric substitution has been critical in drugs like losartan and cefazolin.
Emergence of Hybrid Molecular Designs in Antimicrobial Research
Hybrid antibiotics address resistance through multitarget engagement and pharmacokinetic optimization. Nitrofurans’ synergy with bile salts and tetrazoles’ compatibility with diverse scaffolds inspired their combination. The piperazine spacer in this hybrid may enhance solubility and tissue penetration, addressing nitrofurans’ limitations in systemic infections. Computational studies suggest such hybrids could inhibit both Escherichia coli nitroreductases and Pseudomonas aeruginosa quorum sensing, though experimental validation is pending.
Significance in Contemporary Drug Discovery
With 10–15 years required for new antibiotic development, hybrid molecules offer rapid derivatization of validated pharmacophores. Nitrofuran-tetrazole hybrids exploit:
- Resistance durability : Nitrofurans require multiple concurrent mutations for resistance.
- Metabolic stability : Tetrazoles resist hepatic degradation better than carboxylates.
- Synergistic targets : Nitrofurans disrupt bacterial energetics, while tetrazoles may inhibit efflux pumps through membrane interactions.
Pharmacophoric Elements and Their Contributions
Nitrofuran Moiety
- Nitro group : Reduced by bacterial nitroreductases (NfsA/NfsB in E. coli) to reactive intermediates that alkylate ribosomal proteins (e.g., uS10).
- Furan ring : Provides planar geometry for intercalation into DNA and enzyme active sites.
Tetrazole Moiety
- Aromatic nitrogen array : Mimics carboxylate’s ionization state at physiological pH, enhancing target binding.
- Phenyl substitution : The 1-phenyl group may confer π-stacking with bacterial topoisomerases or gyrases.
Piperazine Linker
- Flexibility : Allows spatial separation of pharmacophores for simultaneous target engagement.
- Basic nitrogen : Potentially improves water solubility and modulates logP for balanced permeability.
Structural Comparison of Key Pharmacophores
| Component | Key Features | Biological Role |
|---|---|---|
| Nitrofuran | Nitro group, planar furan | Prodrug activation, DNA/protein damage |
| Tetrazole | 1-Phenyl substitution, aromatic nitrogens | Bioisostere, metabolic stability |
| Piperazine spacer | Aliphatic amine, conformational flexibility | Pharmacokinetic optimization |
Properties
IUPAC Name |
(5-nitrofuran-2-yl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O4/c25-17(14-6-7-16(28-14)24(26)27)22-10-8-21(9-11-22)12-15-18-19-20-23(15)13-4-2-1-3-5-13/h1-7H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYUFASBBBWJEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-nitrofuran-2-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 5-nitrofuran derivatives with piperazine and phenyl-tetrazole moieties. The method often employs coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the components.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of nitrofuran derivatives. For instance, a related compound containing a nitrofuran moiety was evaluated for its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited moderate to excellent antimicrobial activity, suggesting a promising application in treating infections caused by resistant strains .
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC, mg/mL) |
|---|---|---|
| Test Compound | Staphylococcus aureus | 12.5/25 |
| Test Compound | Escherichia coli | 50/100 |
| Test Compound | Pseudomonas aeruginosa | 100/200 |
| Test Compound | Candida albicans | 50/50 |
Antitumor Activity
The biological activity of pyrazole derivatives, which share structural similarities with the target compound, has been extensively studied. These derivatives have shown significant inhibitory effects against cancer cell lines due to their ability to interfere with key signaling pathways involved in tumor growth. For example, pyrazole derivatives have demonstrated effective inhibition of BRAF(V600E) and EGFR, both of which are critical in various cancers .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications on the piperazine ring and the nitrofuran moiety significantly affect the biological activity. The introduction of electron-withdrawing groups on the aromatic rings enhances antimicrobial potency, while specific substitutions on the tetrazole ring can improve antitumor activity.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of nitrofuran derivatives against Mycobacterium tuberculosis, revealing that certain structural modifications led to enhanced activity comparable to standard treatments like isoniazid .
- Antitumor Potential : Research focused on pyrazole derivatives indicated that compounds with specific substitutions exhibited potent inhibitory effects on cancer cell proliferation. This suggests that similar modifications in the target compound could yield promising antitumor agents .
- Comparative Studies : A comparative analysis of various nitrofuran-containing compounds demonstrated a correlation between structural features and biological activity, emphasizing the importance of molecular design in drug development .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of nitrofuran compounds, including the target compound, exhibit significant antimicrobial properties. A study demonstrated that a related nitrofuran derivative showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Efficacy
In a comparative study, the compound was synthesized alongside other nitrofuran derivatives and tested for antibacterial activity. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 0.06 µg/mL against Staphylococcus aureus, showcasing their potential as effective antibacterial agents .
Antituberculosis Activity
The compound has also shown promise in the treatment of tuberculosis. A series of studies have highlighted the activity of nitrofuran derivatives against Mycobacterium tuberculosis. For instance, compounds related to the target structure demonstrated comparable efficacy to established antitubercular agents like isoniazid .
Data Table: Antitubercular Activity
| Compound Name | MIC (µg/mL) | Comparison Agent | Activity Level |
|---|---|---|---|
| Compound A | 0.25 | Isoniazid | Comparable |
| Compound B | 0.06 | Ethambutol | Higher |
| Target Compound | 0.50 | - | Moderate |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of nitrofuran derivatives. Studies have shown that modifications to the piperazine or tetrazole moieties can significantly influence biological activity. Computational studies using density functional theory (DFT) have helped correlate molecular structure with biological activity, aiding in the design of more potent derivatives .
Synthesis and Characterization
The synthesis of (5-nitrofuran-2-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone involves several steps:
- Formation of the Nitrofuran Moiety : This is typically achieved through nitration reactions.
- Piperazine and Tetrazole Coupling : The introduction of the piperazine ring is performed via nucleophilic substitution methods.
- Final Product Isolation : The final compound is purified using chromatographic techniques.
Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its structural hybridity. Below is a comparative analysis with analogs from the evidence:
Table 1: Structural and Functional Comparisons
Key Insights :
Nitrofuran-Containing Analogs :
- Compound 4a demonstrates that nitrofuran-linked hydrazones exhibit cytotoxic activity (IC₅₀ values: 12–45 μM in cancer cell lines) and antioxidant properties (DPPH assay: 60–80% scavenging) . This suggests the target compound may share similar bioactivity.
Arylpiperazine Derivatives :
- MK37 and related compounds highlight the role of electron-withdrawing groups (e.g., trifluoromethyl) in improving receptor affinity . The target compound’s nitro group may similarly enhance target engagement.
Synthetic Flexibility :
- The target compound’s synthesis likely parallels methods for tetrazole-piperazine hybrids (e.g., chloroacetylation followed by nucleophilic substitution) , but the nitrofuran moiety requires specialized coupling steps, as seen in hydrazone synthesis .
Q & A
Basic Research Question
- NMR : 1H/13C NMR in DMSO-d6 resolves nitrofuran protons (δ 7.8–8.2 ppm) and piperazine/tetrazole signals (δ 3.2–4.5 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
- FTIR : Key peaks include nitro group stretching (~1520 cm⁻¹), tetrazole C=N (~1600 cm⁻¹), and carbonyl C=O (~1680 cm⁻¹) .
- HPLC-MS : Reverse-phase HPLC (C18, 0.1% TFA in acetonitrile/water) with ESI-MS detects molecular ion [M+H]+ (calculated m/z: ~435.3) and fragmentation patterns .
What computational strategies are effective in predicting the binding affinity of this compound to enzymatic targets?
Advanced Research Question
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450 or kinases). Focus on the tetrazole’s ability to coordinate metal ions and the nitrofuran’s π-π stacking .
- MD simulations : GROMACS or AMBER can assess stability of ligand-protein complexes. Key parameters include RMSD (<2 Å) and binding free energy (MM/PBSA) .
- QSAR models : Train models using datasets of piperazine-containing analogs to predict ADMET properties. Descriptors like topological polar surface area (TPSA) and H-bond acceptors are critical .
How does the presence of the tetrazole ring influence the compound’s metabolic stability compared to analogs with different heterocycles?
Advanced Research Question
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS. Tetrazole’s resistance to oxidative metabolism (vs. imidazole or triazole) may enhance stability .
- CYP450 inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates. Tetrazole’s metal-binding affinity may reduce CYP inhibition compared to nitrogen-rich heterocycles .
- Bioisosteric replacement : Compare with analogs (e.g., carboxylate or sulfonamide groups). Tetrazole’s electronegativity improves membrane permeability but may increase renal clearance .
What experimental approaches are recommended to evaluate the environmental stability and degradation pathways of this compound?
Advanced Research Question
- Photolysis studies : Expose to UV light (254–365 nm) in aqueous buffers and analyze degradation products via LC-HRMS. Nitrofuran rings are prone to photolytic cleavage, forming nitroso intermediates .
- Hydrolytic stability : Test at pH 2–9 (37°C, 72 hrs). The tetrazole-piperazine bond is acid-labile; degradation products may include 1-phenyl-1H-tetrazole-5-methanol and nitrofuran carboxylic acid .
- Ecotoxicology : Use Daphnia magna or algal growth inhibition assays (OECD 202/201). Correlate EC50 values with logD and molecular weight to predict environmental risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
